

Application Notes and Protocols for BRD4 Inhibitor-24

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Compound of Interest

Compound Name: *BRD4 Inhibitor-24*

Cat. No.: *B5531769*

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Introduction

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.^{[1][2][3]} BRD4 plays a critical role in regulating the transcription of genes involved in cell cycle progression, proliferation, and cancer.^{[1][4]} It recognizes and binds to acetylated lysine residues on histone tails, recruiting transcriptional machinery to chromatin and driving the expression of oncogenes such as c-MYC.^{[1][5]} Dysregulation of BRD4 activity has been implicated in the pathogenesis of various cancers and inflammatory diseases, making it a compelling therapeutic target.^{[3][5]}

BRD4 Inhibitor-24 is a small molecule designed to competitively bind to the bromodomains of BRD4, thereby preventing its interaction with acetylated histones.^[1] This disruption of the BRD4-chromatin interaction leads to the downregulation of key oncogenes and the induction of cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for cell-based assays to characterize the in vitro activity of **BRD4 Inhibitor-24**.

Data Presentation

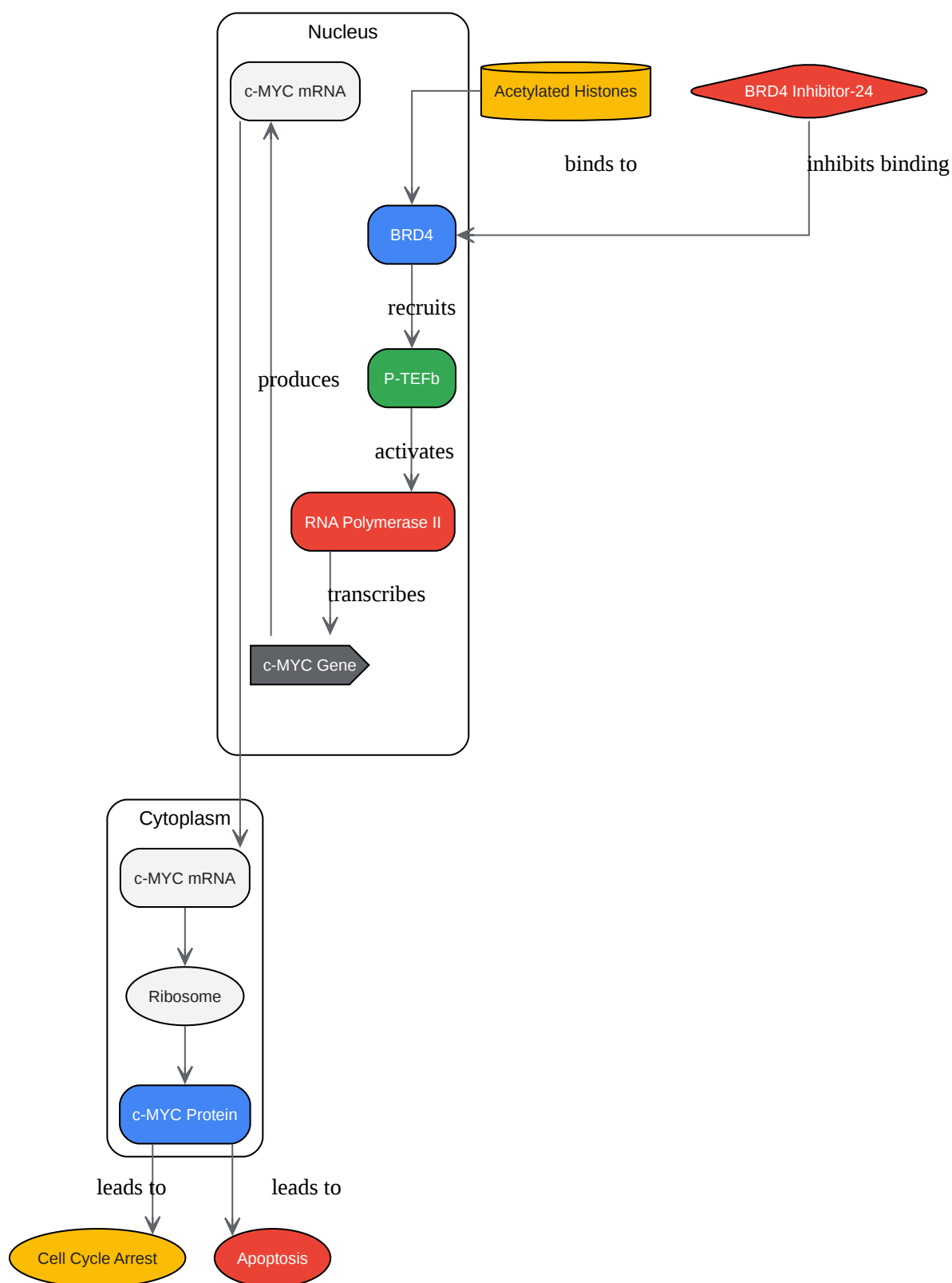
Table 1: In Vitro Potency of **BRD4 Inhibitor-24**

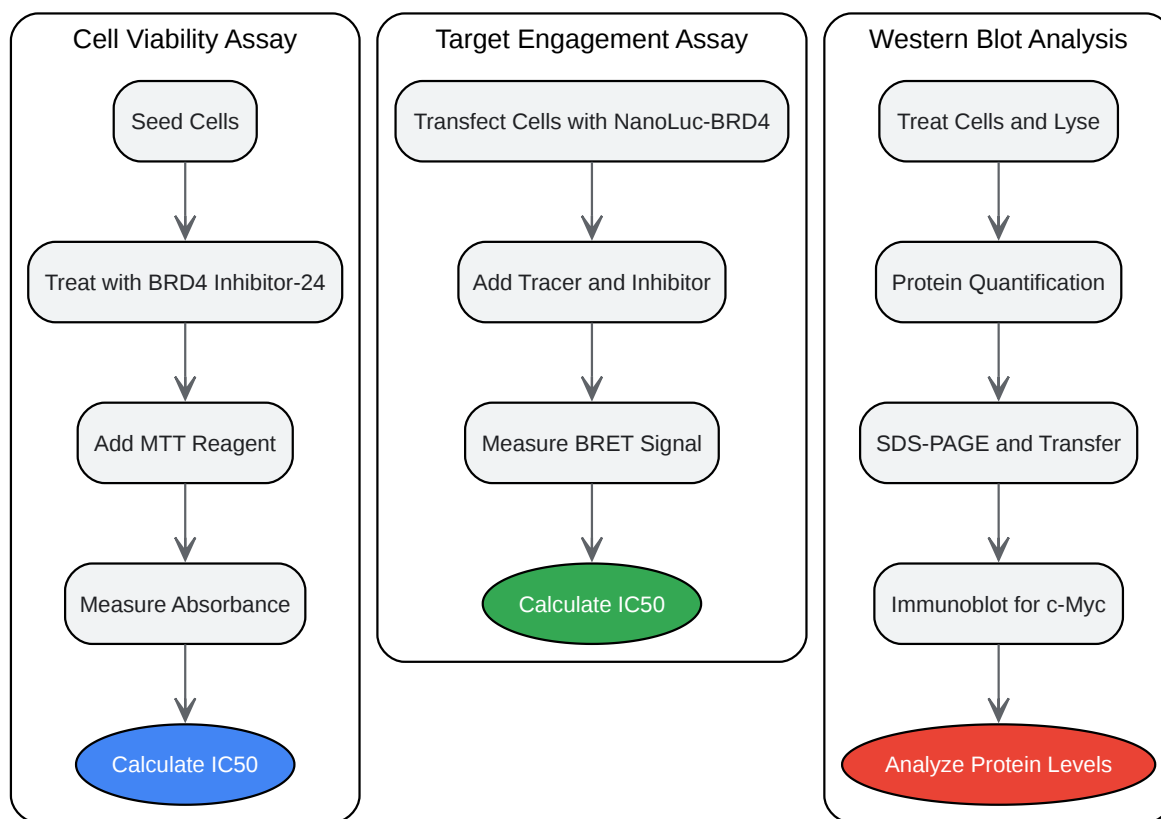
Cell Line	Cancer Type	IC50 (μM)	Assay Type
Example Cell Line A	Example Cancer A	Data to be determined	Cell Viability (MTT)
Example Cell Line B	Example Cancer B	Data to be determined	Cell Viability (CCK-8)
Example Cell Line C	Example Cancer C	Data to be determined	Target Engagement (NanoBRET)

Note: This table serves as a template for researchers to populate with their experimentally determined values.

Signaling Pathway and Mechanism of Action

BRD4 regulates gene expression by binding to acetylated histones and recruiting the positive transcription elongation factor b (P-TEFb) complex, which in turn promotes the transcriptional activity of RNA Polymerase II.[6] This leads to the expression of downstream target genes, including the proto-oncogene c-MYC. BRD4 inhibitors, such as **BRD4 Inhibitor-24**, competitively bind to the bromodomains of BRD4, displacing it from chromatin and thereby inhibiting the transcription of its target genes. This leads to decreased c-MYC levels, resulting in cell cycle arrest and apoptosis.





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